3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide
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Overview
Description
3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide is a chemical compound with a complex structure that includes a phenylsulfonyl group and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(phenylsulfonyl)propanoic acid . This intermediate is then reacted with 3-(propan-2-yloxy)propylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines and alcohols .
Scientific Research Applications
3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The propanamide backbone may also play a role in binding to specific receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)propanoic acid: Shares the phenylsulfonyl group but lacks the propanamide backbone.
2-methyl-3-(phenylsulfonyl)propanoic acid: Similar structure with a methyl group substitution.
3-(benzylsulfonyl)propanoic acid: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide is unique due to its combination of the phenylsulfonyl group and the propanamide backbone.
Properties
Molecular Formula |
C15H23NO4S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)propanamide |
InChI |
InChI=1S/C15H23NO4S/c1-13(2)20-11-6-10-16-15(17)9-12-21(18,19)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17) |
InChI Key |
REHPBDIUBOUSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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